molecular formula C19H23N3OS B1195532 4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide

4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide

Cat. No. B1195532
M. Wt: 341.5 g/mol
InChI Key: LQCBYQAQSZUBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-(phenylmethyl)-1-piperazinecarbothioamide is a member of thioureas.

Scientific Research Applications

Antiviral and Antimicrobial Activities

4-Benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide and its derivatives have demonstrated significant biological interest due to their antiviral and antimicrobial activities. Specifically, certain derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens (Reddy et al., 2013).

Central Nervous System Agents

Studies on derivatives of 4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide have explored their potential as central nervous system agents. These derivatives have shown to interact with serotonin receptors, indicating potential applications in neuroscience and pharmacology (Mokrosz et al., 1994).

Tocolytic Activity

Derivatives of this compound have also been studied for their tocolytic activity, which refers to the ability to inhibit uterine contractions. This suggests potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).

Radiotracer Development

The compound and its analogs have been explored for their potential as radiotracers in positron emission tomography (PET) imaging, particularly for targeting D3 receptors in the brain. This could be significant in neurological and psychiatric research (Kuhnast et al., 2006).

Anti-inflammatory and Analgesic Properties

Research has demonstrated that certain derivatives of 4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide exhibit significant anti-inflammatory and analgesic properties. This opens up potential applications in the treatment of pain and inflammation (Okunrobo & Usifoh, 2006).

Antimycobacterial Activity

Compounds related to 4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide have shown potent antimycobacterial activity, specifically against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis (Jallapally et al., 2014).

Hypoglycemic Activities

Some derivatives have shown promising hypoglycemic activities, indicating potential applications in the management of diabetes (Al-Abdullah et al., 2015).

Dopamine D3 Receptor Ligands

These compounds have been studied for their affinity as dopamine D3 receptor ligands, which is significant for the development of treatments for disorders like Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

properties

Product Name

4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23N3OS/c1-23-18-9-5-8-17(14-18)20-19(24)22-12-10-21(11-13-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,20,24)

InChI Key

LQCBYQAQSZUBRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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